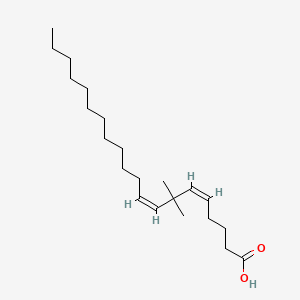

7,7-Dimethyl-5,8-eicosadienoic acid

説明

Contextualizing 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid as a Fatty Acid Analog for Mechanistic Inquiry

The utility of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid as a tool for mechanistic inquiry stems directly from its unique molecular architecture. It is designed as a non-metabolizable analog of naturally occurring polyunsaturated fatty acids like arachidonic acid. nih.govmedchemexpress.com The key to its metabolic stability is the presence of two methyl groups at the seventh carbon position (a gem-dimethyl group). escholarship.org This structural feature sterically hinders the enzymes that would typically metabolize the fatty acid chain, such as cyclooxygenases and lipoxygenases. sigmaaldrich.com

By resisting metabolic breakdown, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid allows researchers to isolate and study the direct effects of fatty acid signaling, particularly the actions of phospholipase A2 (PLA2). nih.govescholarship.org PLA2 enzymes are responsible for releasing fatty acids from the cell membrane, the initial step in the production of a vast array of signaling molecules known as eicosanoids. nih.govnih.gov These eicosanoids, which include prostaglandins (B1171923), leukotrienes, and thromboxanes, are potent mediators of inflammation, pain, and other physiological processes. nih.govuoanbar.edu.iq The use of a non-metabolizable analog like 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid enables scientists to study the regulation and activity of PLA2 without the subsequent cascade of eicosanoid production, thereby clarifying the specific role of PLA2 in cellular signaling. nih.govescholarship.org The (5Z,8Z) configuration of the double bonds in the carbon chain mimics the conformation of natural substrates, allowing it to interact with the active site of enzymes like PLA2. escholarship.org

Historical Perspectives on Synthetic Eicosadienoic Acid Analogs in Experimental Pharmacology

The development of synthetic fatty acid analogs like 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is rooted in the broader history of eicosanoid research, which began in the 1930s with the discovery of prostaglandins in human seminal plasma. nih.gov The elucidation of the structures of these potent signaling molecules and their biosynthetic pathways from arachidonic acid in the 1960s opened the door to understanding their profound physiological and pathological roles. nih.gov This era also saw the discovery that nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) exert their effects by inhibiting prostaglandin (B15479496) synthesis. nih.gov

As the complexity of the eicosanoid family grew with the discovery of thromboxanes and leukotrienes in the 1970s, so did the interest in developing specific inhibitors for the enzymes involved in their synthesis. nih.govuoanbar.edu.iq Phospholipase A2 (PLA2) was identified as a critical upstream enzyme, making it a prime target for therapeutic intervention in inflammatory diseases. nih.govnih.govtandfonline.com Early research focused on developing inhibitors for the secreted forms of PLA2 (sPLA2). tandfonline.com However, the discovery of multiple isoforms of PLA2, including cytosolic (cPLA2) and calcium-independent (iPLA2) forms, highlighted the need for more specific pharmacological tools. nih.govtandfonline.com

The development of synthetic fatty acid analogs that could act as inhibitors or probes of these enzymes became a key strategy. While many PLA2 inhibitors have been developed and have even entered clinical trials, none have yet reached the market for treating inflammatory diseases, underscoring the complexity of targeting this enzyme family. nih.govtandfonline.com Synthetic analogs of eicosadienoic acid, including 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, emerged from this pursuit as valuable research tools to dissect the roles of different PLA2 isoforms and their downstream signaling pathways in a controlled manner. nih.govescholarship.org

Current Research Significance of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid in Biological Systems

The unique properties of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid continue to make it a relevant and powerful tool in contemporary biomedical research. Its primary application remains the inhibition of phospholipase A2 (PLA2) to investigate the role of this enzyme in various cellular processes. nih.govmedchemexpress.comsigmaaldrich.com

One area of significant research is in the study of inflammation. In macrophage-like P388D1 cells, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has been shown to be an effective inhibitor of a Ca2+-dependent PLA2, with an IC50 value of 16 µM. nih.govmedchemexpress.comescholarship.org This inhibition directly leads to a reduction in the production of prostaglandin E2, a key mediator of inflammation. nih.govescholarship.org These studies are crucial for understanding how PLA2 contributes to the inflammatory response at a molecular level. The compound has also been shown to inhibit snake venom PLA2 with a similar potency (IC50 = 14 µM). medchemexpress.com

Furthermore, research has explored the effects of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid on cellular oxidative stress. It has been observed to reduce the formation of reactive oxygen species (ROS) in certain cellular contexts. medchemexpress.com Neutrophils, key players in the innate immune response, generate large amounts of ROS as part of their defense mechanism. nih.gov The ability of this synthetic fatty acid to modulate ROS production makes it a useful probe for investigating the interplay between lipid signaling and oxidative stress in inflammatory and immune responses. medchemexpress.com

Recent research has also implicated the extracellular signal-regulated kinase-phospholipase A2 pathway in the production of reactive oxygen species in the context of Alzheimer's disease, with 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid being used as a tool in these investigations. medchemexpress.com

特性

IUPAC Name |

(5Z,8Z)-7,7-dimethylicosa-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16-,20-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKRHAILCPYNFH-DUQSFWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\C(C)(C)/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017363 | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89560-01-0 | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089560010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization for Research Applications

Stereoselective Synthesis of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid

The synthesis of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is a complex undertaking that requires precise control over stereochemistry to install the two Z (cis) double bonds. The presence of the gem-dimethyl group adds another layer of synthetic challenge.

While detailed, step-by-step total syntheses of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid are not extensively published in readily available literature, its creation is noted as being through synthetic organic methods. sigmaaldrich.com The general approach to constructing such a molecule would involve a convergent strategy, where different fragments of the carbon chain are synthesized separately and then joined.

Key chemical reactions for this type of synthesis would include:

Wittig Reaction: A cis-selective Wittig reaction or a related olefination protocol is a common and effective method for creating the (Z)-configured double bonds. nih.gov This would likely be used to couple an appropriate phosphonium (B103445) ylide with an aldehyde fragment to establish the 5Z and 8Z olefin geometries. nih.gov

Alkylation: The introduction of the gem-dimethyl group at the C-7 position would likely be achieved through the alkylation of a suitable precursor, such as a ketone or an ester, at the alpha position.

Coupling Reactions: Various carbon-carbon bond-forming reactions, such as Grignard or organocuprate additions, would be employed to assemble the full 20-carbon backbone of the eicosadienoic acid.

In biological systems, the synthesis of branched-chain fatty acids is a known, though often minor, metabolic pathway. nih.gov Fatty acid synthase (FASN), the multi-enzyme complex responsible for building fatty acids, typically uses acetyl-CoA as a starting unit and malonyl-CoA for chain extension. nih.govkhanacademy.org However, FASN exhibits a degree of substrate promiscuity and can utilize alternative building blocks. nih.gov

The incorporation of methyl branches can occur when FASN uses methylmalonyl-CoA instead of malonyl-CoA during the elongation steps. nih.gov This leads to the formation of fatty acids with methyl groups on even-numbered carbons. nih.gov While the direct enzymatic synthesis of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has not been specifically documented, the general mechanism for producing methyl-branched fatty acids exists in mammals and other organisms. nih.gov The presence of a gem-dimethyl group, however, presents a more complex biosynthetic question that may not be readily addressed by standard FASN activity.

For a multi-step synthesis of a complex molecule like 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, optimizing for both chemical yield and stereochemical purity is critical. Key strategies include:

Reaction Condition Tuning: Each step, particularly the crucial double-bond-forming reactions, must be optimized. This involves adjusting parameters such as temperature, solvent, and catalyst choice to maximize the formation of the desired (Z,Z)-isomer and minimize the production of unwanted (E,Z), (Z,E), or (E,E) isomers.

Purification Techniques: High-performance liquid chromatography (HPLC) is an essential tool for separating the target compound from closely related stereoisomers and other synthetic byproducts.

Characterization: Rigorous analytical methods are required to confirm the structure and purity of the final product. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the position of the methyl groups and the cis configuration of the double bonds, while mass spectrometry confirms the molecular weight. nih.govmdpi.com Commercial suppliers of this compound report purities of ≥95%, which is achieved through these careful optimization and purification processes. sigmaaldrich.com

Development and Synthesis of Novel 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid Analogs

Creating analogs of the parent compound is a vital research strategy to understand which structural features are responsible for its biological activity. This involves systematically altering the molecule's structure, such as the position of the methyl branches or the configuration of the double bonds.

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is itself a non-metabolizable analog of naturally occurring fatty acids like arachidonic acid or eicosadienoic acid. medchemexpress.com The primary design principle behind its metabolic stability is the introduction of the gem-dimethyl group at the C-7 position. medchemexpress.com

This structural modification serves as a "steric shield," physically blocking the active sites of enzymes that would typically metabolize the fatty acid chain. For instance, the methyl groups can prevent the binding and action of enzymes like lipoxygenases or enzymes involved in the beta-oxidation pathway. sigmaaldrich.com This lack of metabolism is a key feature, as it ensures that the compound's observed biological effects are due to the compound itself and not its metabolic byproducts. nih.gov The design of such molecules is crucial for creating stable probes to study fatty acid signaling pathways.

The synthesis of variants allows researchers to probe the specific roles of different parts of the molecule. The bioactivity of a fatty acid is critically determined by its chain length and the position and geometry of its double bonds. shimadzu.com

Synthetic efforts to create analogs would focus on:

Varying Methyl Branch Position: Synthesizing isomers where the gem-dimethyl group is moved to other positions along the carbon chain would help determine if the C-7 location is unique or essential for its activity.

Altering Double Bond Geometry: The creation of analogs with trans (E) double bonds, such as (5E,8Z) or (5E,8E) isomers, would clarify the importance of the kinked conformation imparted by the two cis bonds.

Modifying Double Bond Position: Shifting the double bonds to other locations (e.g., creating an 8,11- or 11,14-dienoic acid analog) would provide insight into the spatial requirements of its molecular targets.

These synthetic variants are indispensable tools for establishing a clear structure-activity relationship (SAR) and for identifying the precise molecular interactions responsible for the compound's function. The ability to distinguish between different isomers analytically, often using mass spectrometry techniques, is a critical component of such research. nih.govshimadzu.com

Data Tables

Table 1: Properties of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (5Z,8Z)-7,7-dimethylicosa-5,8-dienoic acid | nih.gov |

| Common Synonyms | DEDA, 7,7-dimethyl-EDA | medchemexpress.comnih.gov |

| Molecular Formula | C₂₂H₄₀O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 336.55 g/mol | sigmaaldrich.com |

| CAS Number | 89560-01-0 | sigmaaldrich.comnih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| Biological Source | Synthetic (Organic) | sigmaaldrich.com |

| Key Structural Features | Gem-dimethyl group at C-7; Two cis-double bonds at C-5 and C-8 |

| Design Principle | Non-metabolizable fatty acid analog | medchemexpress.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid |

| (5Z,8Z)-7,7-dimethylicosa-5,8-dienoic acid |

| Acetyl-CoA |

| Arachidonic acid |

| Malonyl-CoA |

| Methyldecanoate |

Hybrid Molecule Synthesis Incorporating 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid Moiety

The synthesis of hybrid molecules, where 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is covalently linked to another molecular entity, represents a sophisticated strategy to probe its biological functions and explore new therapeutic avenues. These hybrid constructs can be designed as molecular probes for target identification, as prodrugs with improved pharmacokinetic profiles, or as dual-action agents that combine the inhibitory effects of DEDA with another pharmacological activity.

The primary site for conjugation on the DEDA molecule is its carboxylic acid terminus. Standard coupling reactions, such as carbodiimide-mediated amide bond formation or esterification, are commonly employed to attach various functionalities. The choice of the linker and the conjugated molecule is dictated by the intended research application.

Despite the clear potential for creating such hybrid molecules, a comprehensive review of the scientific literature reveals a notable scarcity of published studies detailing the synthesis and application of specific DEDA-based hybrid molecules. While the fundamental chemical reactions for its derivatization are well-established, the execution of these strategies to create and characterize DEDA conjugates for research applications has not been extensively reported.

Table 1: Potential Hybrid Molecules Incorporating 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid Moiety

| Hybrid Molecule Type | Potential Conjugate | Linkage Type | Potential Research Application |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Amide or Ester | Visualization of cellular uptake and subcellular localization of DEDA. |

| Affinity Probe | Biotin | Amide | Identification and isolation of DEDA-binding proteins and cellular targets. |

| Drug Conjugate | Anti-inflammatory drug (e.g., NSAID) | Ester or Amide | Creation of a dual-action therapeutic with enhanced anti-inflammatory effects. |

| Prodrug | Polyethylene glycol (PEG) | Ester | Improvement of solubility, stability, and pharmacokinetic properties of DEDA. |

The lack of specific examples in the literature for the synthesis of these potential hybrid molecules prevents the inclusion of detailed research findings and interactive data tables as initially intended. The theoretical possibilities for creating DEDA-based hybrid molecules are vast; however, the practical realization and publication of such work appear to be limited at present. Future research in this area would be highly valuable for advancing our understanding of the biological roles of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid and for the development of novel research tools and therapeutic agents.

Molecular and Cellular Mechanisms of Action of 7,7 Dimethyl 5z,8z Eicosadienoic Acid

Enzyme Inhibition Studies and Specificity Profiling

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, also known as DEDA, is a synthetic fatty acid analog that has been investigated for its role as an inhibitor of key enzymes involved in inflammatory and signaling pathways. Its unique structure, featuring gem-dimethyl groups at the C-7 position, makes it a valuable tool for studying lipid metabolism as it is not readily metabolized by cells. Research has focused on its ability to modulate the activity of phospholipases A2 (PLA2) and lipoxygenases (LOX), enzymes pivotal to the arachidonic acid cascade and the production of potent lipid mediators.

Phospholipase A2 (PLA2) Inhibition Mechanisms of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid

Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing the sn-2 ester bond of phospholipids (B1166683), a critical step that releases fatty acids, most notably arachidonic acid, and lysophospholipids. nih.gov These products are precursors for a vast array of bioactive signaling molecules. 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has been shown to inhibit various forms of PLA2, demonstrating a broad yet specific profile of action.

Studies utilizing the macrophage-like P388D1 cell line have been instrumental in characterizing the inhibitory effects of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid on intracellular, calcium-dependent PLA2. In investigations of a Ca2+-dependent PLA2 isolated from P388D1 cells, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid was identified as a potent inhibitor. science.gov It proved to be as effective as arachidonic acid itself in inhibiting the enzyme, exhibiting a half-maximal inhibitory concentration (IC50) of 16 µM. science.gov This inhibitory action has direct downstream consequences; in intact P388D1 cells, the compound effectively suppressed prostaglandin (B15479496) E2 (PGE2) production by 40-85%, correlating its enzymatic inhibition with a functional cellular outcome. science.gov

In these studies, other fatty acid analogs like eicosatetraynoic acid (ETYA) and octadecyleicosaynoic acid were found to be ineffective, highlighting the specific structural requirements for inhibition. science.gov

Inhibitory Activity of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid on P388D1 PLA2

| Inhibitor | Target Enzyme | Cell Line | IC50 Value |

|---|---|---|---|

| 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid | Ca2+-dependent Phospholipase A2 | P388D1 | 16 µM science.gov |

| Arachidonic Acid | Ca2+-dependent Phospholipase A2 | P388D1 | Effective Inhibitor science.gov |

| Manoalide | Ca2+-dependent Phospholipase A2 | P388D1 | 16 µM science.gov |

Snake venom phospholipases A2 (svPLA2s) are a diverse group of enzymes that are major components of many snake venoms and contribute significantly to their toxicity. nih.gov Research has shown that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid can inhibit the enzymatic activity of these potent toxins. In one study, the compound was tested against Mlx-8, a PLA2 toxin isolated from the venom of the Brazilian coralsnake Micrurus lemniscatus. At a concentration of 200 µM, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid reduced the enzymatic activity of the Mlx-8 toxin by 51%. nih.gov Further evidence comes from studies on king cobra venom, where incubation with 50 µM of the compound resulted in the abolition of PLA2 activity. science.gov

Inhibition of Snake Venom PLA2 by 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid

| Inhibitor | Venom/Toxin Source | Concentration | Inhibition |

|---|---|---|---|

| 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid | Micrurus lemniscatus (Mlx-8 toxin) | 200 µM | 51% reduction in activity nih.gov |

| 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid | King Cobra Venom | 50 µM | Abolished PLA2 activity science.gov |

Secretory phospholipases A2 (sPLA2s) are a group of low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space and are heavily involved in inflammation and other pathologies. nih.gov The inhibitory action of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid extends to this class of enzymes. Research related to Krabbe disease, a neurological disorder, has highlighted the role of sPLA2 in psychosine-induced oligodendrocyte cell death. In this context, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid was identified as an inhibitor of sPLA2. nih.gov Its application completely attenuated the psychosine-mediated release of arachidonic acid, the accumulation of lysophosphatidylcholine (B164491), and the generation of reactive oxygen species, ultimately blocking oligodendrocyte cell death. nih.gov

Lipoxygenase Inhibition Pathways

Beyond its effects on PLA2, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is also recognized as a lipoxygenase (LOX) inhibitor. nih.gov Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, initiating a pathway that leads to the formation of leukotrienes and other bioactive lipids.

The primary pathway inhibited by this compound is the 5-lipoxygenase (5-LOX) pathway. This pathway begins with the conversion of arachidonic acid by 5-LOX into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). mdpi.com This intermediate is then either converted to the unstable epoxide leukotriene A4 (LTA4) or reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). LTA4 serves as the precursor for all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in allergic and inflammatory responses. By inhibiting the 5-LOX enzyme, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid effectively blocks the endogenous synthesis of these pro-inflammatory leukotrienes. nih.gov

Impact on Endogenous Leukotriene Synthesis

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid directly inhibits the endogenous synthesis of leukotrienes. sigmaaldrich.com Leukotrienes are pro-inflammatory lipid mediators derived from the oxidative metabolism of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). sigmaaldrich.com The process begins when arachidonic acid is liberated from membrane phospholipids by phospholipase A₂ (PLA₂). DEDA functions as a lipoxygenase inhibitor, thereby blocking the pathway responsible for converting fatty acids into leukotrienes. sigmaaldrich.com This inhibition curtails the production of these potent inflammatory molecules.

Modulation of Intracellular Signaling Pathways

DEDA has been shown to modulate several critical intracellular signaling cascades, primarily through its inhibitory action on phospholipase enzymes.

Research indicates that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid influences the Extracellular Signal-Regulated Kinase (ERK) pathway. medchemexpress.com The ERK pathway is a crucial signaling module that responds to extracellular signals and controls a wide range of cellular processes, including proliferation and differentiation. medchemexpress.com The effect of DEDA on this pathway appears to be linked to its inhibition of phospholipase A₂, suggesting an intersection between the ERK signaling cascade and PLA₂ activity. medchemexpress.com Specifically, the ERK-phospholipase A₂ pathway has been implicated in the production of reactive oxygen species, a process that DEDA can modulate. medchemexpress.com

The primary and most well-documented mechanism of DEDA within this signaling axis is the direct inhibition of phospholipase A₂ (PLA₂). medchemexpress.comsigmaaldrich.com It acts as a potent inhibitor of both cellular and snake venom PLA₂. medchemexpress.com This inhibition is a central aspect of its function, as PLA₂ is the enzyme responsible for releasing arachidonic acid from cell membranes, which is the rate-limiting step for the production of eicosanoids like leukotrienes.

Table 1: Inhibitory Concentration (IC₅₀) of DEDA on Phospholipase A₂ (PLA₂) Activity

| Enzyme Source | IC₅₀ Value |

|---|---|

| P388D1 Cell PLA₂ | 16 µM |

| Snake Venom PLA₂ | 14 µM |

Data sourced from MedchemExpress. medchemexpress.com

Direct interactions with other components of this axis are less clear. While Protein Kinase C (PKC) is a critical family of enzymes in signal transduction, often activated by products of phospholipase activity, a direct modulatory effect by DEDA on PKC has not been specifically documented. nih.gov Similarly, its direct involvement with Phospholipase C (PLC) and Src Kinase has not been established in the available research. nih.govnih.gov Any influence on these components would likely be indirect, resulting from the upstream inhibition of PLA₂ and the subsequent alteration of downstream signaling lipid availability.

Based on available scientific literature, there is currently no documented evidence detailing the direct influence of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid on ceramide signaling cascades.

Through its primary action as a PLA₂ inhibitor, DEDA indirectly affects various kinase-dependent pathways that rely on lipid messengers. The modulation of the ERK pathway is a key example. medchemexpress.com Furthermore, by preventing the release of arachidonic acid, DEDA impacts pathways downstream of its metabolites. For instance, some arachidonic acid metabolites are known to activate signaling pathways mediated by cyclic nucleotide-dependent protein kinases such as PKA and PKG. While direct evidence is lacking for DEDA, other lipid-soluble molecules are known to modulate these pathways.

Impact on Reactive Oxygen Species (ROS) Generation

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has been observed to reduce the formation of Reactive Oxygen Species (ROS). medchemexpress.com ROS are highly reactive molecules and free radicals that can cause cellular damage if their levels become excessive. medchemexpress.com The mechanism for this reduction is linked to DEDA's role as an inhibitor of the ERK-phospholipase A₂ pathway, which has been identified as a contributor to ROS production in certain pathological contexts. medchemexpress.com By intervening in this pathway, DEDA helps to mitigate the generation of these damaging species. medchemexpress.com

Table 2: Summary of Cellular Effects of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid

| Cellular Process/Pathway | Effect of DEDA |

|---|---|

| Endogenous Leukotriene Synthesis | Inhibition sigmaaldrich.com |

| Extracellular Signal-Regulated Kinase (ERK) Pathway | Modulation medchemexpress.com |

| Phospholipase A₂ (PLA₂) Activity | Inhibition medchemexpress.comsigmaaldrich.com |

| Reactive Oxygen Species (ROS) Generation | Reduction medchemexpress.com |

| Ceramide Signaling | No documented effect |

Attenuation of Beta-Amyloid Peptide-Stimulated ROS Production

The accumulation of beta-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease, contributing to synaptic alterations and neurodegeneration. nih.gov This process is intrinsically linked to oxidative stress, where Aβ promotes the generation of reactive oxygen species (ROS) and can inhibit ROS removal systems. nih.govnih.gov Research indicates that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, also known as DEDA, can intervene in this pathological cascade. Studies have shown that DEDA has a significant effect on the cellular response stimulated by the beta-amyloid 25-35 fragment (βA(25-35)), a neurotoxic portion of the full peptide. medchemexpress.com Specifically, DEDA has been observed to attenuate the production of ROS that is stimulated by this Aβ fragment. medchemexpress.com

Reduction of Reactive Oxygen Species Formation in Specific Cellular Models

Reactive oxygen species (ROS) are oxygen-derived free radicals and non-radical species, such as hydrogen peroxide, that are products of normal metabolism. nih.gov While they function as signaling molecules at low levels, excessive ROS can damage cellular components like proteins, lipids, and DNA. nih.gov 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has demonstrated the ability to reduce the formation of ROS in cellular models. medchemexpress.com As a non-metabolizable analog of arachidonic or eicosadienoic acid, its unique structure, featuring dimethyl groups at the 7th carbon position, likely contributes to this antioxidant activity by interfering with enzymatic pathways that generate ROS. medchemexpress.com

Interaction with Fatty Acid Metabolism and Bioactive Lipid Mediators

Effects on Nonesterified Fatty Acid Levels

Nonesterified fatty acids (NEFAs), also known as free fatty acids, are critical metabolic substrates and signaling molecules. plos.org Their circulating levels are determined by the balance between release from adipose tissue (lipolysis) and uptake by various organs. plos.orgnih.gov Elevated concentrations of NEFAs are associated with metabolic disorders and can be cytotoxic to various cell types. plos.org While direct studies on the specific effects of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid on circulating NEFA levels are not detailed, its role as an inhibitor of key enzymes in lipid metabolism suggests it could influence the complex interplay of fatty acid release, storage, and utilization.

Influence on Arachidonic Acid Release

Arachidonic acid is a polyunsaturated fatty acid stored within cell membranes and is a precursor to a large family of inflammatory lipid mediators called eicosanoids. nih.gov Its release from membrane phospholipids is the rate-limiting step in the synthesis of these mediators and is catalyzed by the enzyme phospholipase A₂ (PLA₂). nih.gov 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid acts as a direct inhibitor of phospholipase A₂. medchemexpress.comsigmaaldrich.com By blocking PLA₂ activity, DEDA effectively reduces the release of arachidonic acid, thereby limiting the substrate available for the production of prostaglandins (B1171923) and leukotrienes. medchemexpress.comnih.govsigmaaldrich.com

Table 1: Inhibitory Action of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid on Phospholipase A₂ (PLA₂) Activity

| Enzyme Source | IC₅₀ Value | Reference |

| P388D1 Cell PLA₂ | 16 µM | medchemexpress.com |

| Snake Venom PLA₂ | 14 µM | medchemexpress.com |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Modulation of Fatty Acid-Related Metabolites in Metabolic Pathways

Beyond its impact on arachidonic acid release, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid also modulates other aspects of fatty acid metabolism. It has been identified as an inhibitor of lipoxygenase, an enzyme that acts on arachidonic acid to produce leukotrienes and other bioactive lipids. sigmaaldrich.com This inhibition of both PLA₂ and lipoxygenase demonstrates a dual mechanism for suppressing inflammatory pathways. sigmaaldrich.com As an eicosadienoic acid analog, DEDA can interfere with the metabolic pathways of other polyunsaturated fatty acids. medchemexpress.commedchemexpress.com For instance, other eicosadienoic acids can be converted by desaturases into eicosatrienoic acid, a potent vasodilator, highlighting the complex metabolic pathways in which these fatty acids participate. invivochem.com

Biological Activities and Therapeutic Potential in Experimental Models

Anti-Inflammatory Research Applications

DEDA's potential as an anti-inflammatory agent has been investigated in various experimental models, from cellular systems to models of neuroinflammation. These studies have primarily focused on its ability to inhibit enzymes involved in the inflammatory cascade.

Investigation of Anti-inflammatory Properties in Cellular Systems

In cellular systems, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has demonstrated notable anti-inflammatory properties, primarily through its function as a dual inhibitor of phospholipase A2 (PLA2) and lipoxygenase. nih.govnih.gov As a non-metabolizable analogue of arachidonic or eicosadienoic acid, DEDA effectively interferes with the production of eicosanoids, which are potent inflammatory mediators. nih.gov

Research conducted on macrophage cells has shown that DEDA can inhibit PLA2 activity, leading to a reduction in the synthesis of prostaglandin (B15479496) E2. nih.gov Furthermore, studies have indicated that DEDA can modulate the MAPK/NF-κB signaling pathway, a critical pathway in the inflammatory response. nih.gov This modulation results in decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

The inhibitory action of DEDA on PLA2 has been quantified, with studies reporting specific half-maximal inhibitory concentrations (IC₅₀). For instance, DEDA inhibits P388D1 cell phospholipase A₂ with an IC₅₀ of 16 µM and snake venom PLA₂ with an IC₅₀ of 14 µM. nih.gov This inhibition of PLA2 is a key mechanism underlying its anti-inflammatory effects, as it curtails the release of arachidonic acid, the precursor for various pro-inflammatory molecules. nih.govnih.gov

| Enzyme Target | Cell/Source System | IC₅₀ | Reference |

| Phospholipase A₂ (PLA₂) | P388D1 cells | 16 µM | nih.gov |

| Phospholipase A₂ (PLA₂) | Snake venom | 14 µM | nih.gov |

| Lipoxygenase | Not specified | Not specified | nih.govnih.gov |

Mechanistic Studies in Vascular Smooth Muscle Vasoconstriction Models

Currently, there is a lack of published research specifically investigating the mechanistic effects of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid on vascular smooth muscle vasoconstriction. However, studies on structurally related polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA), have shown that these molecules can influence vascular smooth muscle cell proliferation and function. For example, EPA has been found to suppress the proliferation of vascular smooth muscle cells by modulating various growth signals. While these findings suggest a potential area of investigation for DEDA, direct experimental evidence of its role in vasoconstriction is not available in the current scientific literature.

Role in Neuroinflammatory Processes, including Alzheimer's Disease Models

The neuroprotective potential of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has been explored in the context of neuroinflammatory conditions like Alzheimer's disease. nih.gov Research suggests that DEDA modulates pathways associated with neuroinflammation. nih.gov The underlying mechanism is linked to its inhibitory effect on phospholipase A2 (PLA2), an enzyme that is upregulated in Alzheimer's disease and contributes to the production of inflammatory mediators. nih.gov

In experimental models, DEDA has been shown to have a significant effect on the cellular responses stimulated by amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. nih.gov Specifically, DEDA has been observed to reduce the formation of reactive oxygen species (ROS), which are key contributors to oxidative stress and neuronal damage in neurodegenerative diseases. nih.gov The involvement of n-3 polyunsaturated fatty acids and their bioactive lipid mediators (oxylipins) in reducing neuroinflammation is well-documented, and DEDA, as a synthetic analogue, appears to share some of these protective properties. frontiersin.org

Antimicrobial Research Applications

The potential of fatty acids and their derivatives as antimicrobial agents has prompted investigations into the activity of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid against various pathogens.

In Vitro Studies on Antimicrobial Activity Against Bacteria and Fungi

Direct in vitro studies on the antimicrobial activity of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid against specific bacteria and fungi are limited in publicly available research. However, the broader class of fatty acids and their esters has demonstrated antimicrobial and antifungal properties in numerous studies. For instance, fatty acid methyl esters (FAMEs) derived from microalgae, which include various eicosadienoic acid derivatives, have shown inhibitory effects against both bacterial and fungal pathogens. researchgate.net The antimicrobial potency of these extracts has been attributed to the presence of compounds like cis-11,14-eicosadienoic acid methyl ester, among others. researchgate.net

Furthermore, natural acetylenic fatty acids have been identified as potent antifungal agents. nih.gov While these compounds are structurally different from DEDA, these findings highlight the potential for fatty acid-like molecules to exhibit antimicrobial activity. Research on fungal metabolites has also identified various compounds, including unsaturated fatty esters, with known antibacterial and anticancer potential. frontiersin.org These general findings suggest that DEDA could possess antimicrobial properties, but specific in vitro testing is required to confirm its efficacy and spectrum of activity.

In Silico Docking Studies and Predicted Antibacterial Potency

As of now, there are no specific in silico docking studies available in the scientific literature for 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid to predict its antibacterial potency. Molecular docking is a computational technique used to predict the binding affinity and interaction of a small molecule with a target protein, such as a bacterial enzyme. While this method has been applied to a wide range of potential antimicrobial compounds, including Schiff bases, alkaloids, and various natural products, it has not yet been reported for DEDA. researchgate.netresearchgate.net Therefore, the predicted antibacterial potency of this specific compound based on computational modeling remains an area for future research.

Insights into Neurological Disorders from Experimental Models

Experimental models of neurological diseases have provided a critical platform for understanding disease mechanisms and identifying potential therapeutic agents. In this context, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has emerged as a compound of interest, particularly in research related to Krabbe disease.

Krabbe Disease Pathobiology and Oligodendrocyte Cell Death Research

Krabbe disease, or globoid cell leukodystrophy, is a devastating inherited neurological disorder. It is caused by a deficiency of the enzyme galactocerebrosidase (GALC), which leads to the accumulation of a toxic substrate called psychosine (B1678307), especially in oligodendrocytes, the myelin-producing cells of the central nervous system. This accumulation is a key driver of oligodendrocyte cell death and the subsequent demyelination that characterizes the disease.

Research has focused on understanding the mechanisms by which psychosine induces cell death. Studies have shown that in both the brains of Krabbe disease patients and in twitcher mice, an animal model of the disease, there is a significant increase in lysophosphatidylcholine (B164491) (LPC). This observation points to the involvement of a phospholipase A2 (PLA2)-dependent pathway in the disease's pathology.

Psychosine-Mediated Phospholipase A2 Activation and Its Attenuation

Further in vitro investigations using primary oligodendrocytes and an oligodendrocyte cell line (MO3.13) have elucidated the role of secretory phospholipase A2 (sPLA2) in psychosine-induced toxicity. Treatment of these cells with psychosine resulted in a dose- and time-dependent increase in the generation of LPC and the release of arachidonic acid (AA), indicating the activation of PLA2.

The use of various pharmacological inhibitors has suggested that the sPLA2 isoform is the primary contributor to the release of AA and the generation of LPC. It is in this context that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, a known inhibitor of sPLA2, has been studied. Research has shown that this compound can completely attenuate the psychosine-mediated accumulation of LPC, the release of AA, and the generation of reactive oxygen species. nih.gov Furthermore, it has been observed to block oligodendrocyte cell death, as evidenced by improved cell survival, and reduced DNA fragmentation and caspase 3 activity. nih.gov These findings suggest that the inhibition of the sPLA2 signaling pathway by compounds such as 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid may hold therapeutic potential for protecting against the oligodendrocyte cell death and demyelination seen in Krabbe disease. nih.govnih.gov

| Cell Type | Treatment | Effect of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid | Reference |

| Primary oligodendrocytes, MO3.13 cell line | Psychosine | Attenuated accumulation of lysophosphatidylcholine (LPC) and release of arachidonic acid (AA) | nih.gov |

| Primary oligodendrocytes, MO3.13 cell line | Psychosine | Blocked oligodendrocyte cell death, reduced DNA fragmentation, and decreased caspase 3 activity | nih.gov |

| MO3.13 cells | Psychosine | Attenuated psychosine-induced pathology | nih.gov |

Broader Implications in Cellular Physiology and Disease Research

Beyond its specific application in models of Krabbe disease, the study of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has broader implications for understanding fundamental cellular processes. Its role as a PLA2 inhibitor provides a tool to investigate the impact of this enzyme family on cellular structure and signaling.

Role in Cellular Membrane Structure and Fluidity in Research Models

Cellular membranes are dynamic structures whose fluidity is crucial for their function. The composition of lipids within the membrane, including the presence of unsaturated fatty acids, plays a significant role in determining this fluidity. sigmaaldrich.com Phospholipase A2 enzymes are key regulators of membrane phospholipid metabolism, releasing fatty acids and lysophospholipids. nih.gov Therefore, inhibiting PLA2 can be expected to have downstream effects on membrane properties.

While direct studies on the effect of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid on membrane fluidity are not extensively detailed in available research, studies on other PLA2 inhibitors provide insights. For instance, research has shown that the inhibition of PLA2 can lead to a reduction in membrane fluidity in rat hippocampus. nih.gov Other studies have demonstrated that PLA2 inhibition can have complex effects, modifying different membrane fluidity parameters in distinct ways. nih.gov Given that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is a known PLA2 inhibitor, it is a valuable tool for research models aiming to understand the intricate relationship between PLA2 activity and the biophysical properties of cellular membranes.

Studies on Signaling Pathways Relevant to Cell Growth and Proliferation

Phospholipase A2 enzymes are not only involved in membrane metabolism but also play a critical role in cellular signaling. The products of PLA2 activity, such as arachidonic acid and lysophospholipids, can act as signaling molecules that regulate various cellular processes, including cell growth and proliferation. nih.gov

Structure Activity Relationship Sar and Structural Optimization in Research

Correlating 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid Structure with Phospholipase A2 Inhibition

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is recognized primarily as an inhibitor of phospholipase A2 (PLA2), an enzyme critical for releasing fatty acids from cell membranes, which is often the rate-limiting step in the production of inflammatory eicosanoids like leukotrienes and prostaglandins (B1171923). sigmaaldrich.comnih.govcapes.gov.br The inhibitory activity of DEDA has been quantified against different types of PLA2, demonstrating its potential as an anti-inflammatory agent in research settings. medchemexpress.commedchemexpress.com

The key structural features of DEDA that contribute to its PLA2 inhibitory activity are:

Gem-Dimethyl Group: The two methyl groups at the C-7 position are a crucial feature. This 7,7-dimethyl configuration provides steric hindrance, which is thought to block the access of the phospholipase A₂ enzyme to the sn-2 acyl chain of its phospholipid substrate.

Double Bond Configuration: The molecule possesses two cis (Z) double bonds at the 5th and 8th carbon positions. nih.gov This (5Z,8Z) arrangement induces a rigid, kinked conformation in the fatty acid chain. This specific shape is believed to prevent metabolic degradation by other enzymes like cyclooxygenase and lipoxygenase, thereby increasing its biological stability.

Table 1: Inhibitory Concentration (IC₅₀) of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid against Phospholipase A₂ (PLA₂)

| Enzyme Source | IC₅₀ Value | Reference |

|---|---|---|

| P388D1 cell phospholipase A₂ | 16 µM | medchemexpress.com, medchemexpress.com |

| Snake venom phospholipase A₂ | 14 µM | medchemexpress.com, medchemexpress.com |

Influence of Branched Fatty Acid Structure on Biological Functions

The branched nature of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is a defining characteristic that significantly influences its biological behavior. Branched-chain fatty acids (BCFAs) are found in various biological systems and are known to impart specific properties to cellular structures and processes. nih.govnih.gov

Resistance to Oxidation: Compared to unsaturated fatty acids, BCFAs can be less susceptible to oxidation. nih.gov This increased stability is a valuable property in research contexts where lipid peroxidation can be a confounding factor.

Metabolic Influence: Research has shown that different types of BCFAs can have varying effects on metabolic enzymes. For instance, studies on other BCFAs have demonstrated that iso-BCFAs can decrease the synthesis of fatty acid synthase (FASN), an enzyme involved in producing triglycerides, while anteiso-BCFAs may have the opposite effect. nih.gov This highlights how the specific branching pattern can dictate the biological outcome. BCFAs are synthesized from branched-chain amino acids (BCAAs) and serve as primers for fatty acid biosynthesis in some bacteria. nih.govplos.org

Design and Evaluation of Structural Analogs for Enhanced Selectivity and Potency in Research

The development of analogs of lead compounds like 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is a standard strategy in medicinal chemistry to improve properties such as potency, selectivity, and metabolic stability. acs.orgmdpi.com While specific research on a wide range of DEDA analogs is not extensively documented in the public domain, the principles of analog design for nonsteroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors provide a framework for this process. nih.govresearchgate.netyoutube.comnih.gov

Key strategies in designing analogs would involve modifying the core structure of DEDA:

Modification of the Dimethyl Group: The size and nature of the substituents at the C-7 position could be altered to probe the steric requirements of the enzyme's active site. Replacing the dimethyl groups with larger or smaller alkyl groups could fine-tune the inhibitory activity.

Varying Double Bond Position and Geometry: The positions and stereochemistry of the double bonds are critical for the molecule's conformation. An analog mentioned in the literature, 7,7-Dimethyl-(5E,8E)-eicosadienoic acid, which has trans double bonds instead of cis, would adopt a more linear shape and would be expected to exhibit different biological activity due to altered interaction with the enzyme's binding site.

Altering Chain Length: Modifying the length of the 20-carbon backbone could affect how the analog partitions into the cell membrane and its orientation within the lipid bilayer, potentially impacting its interaction with PLA2.

Modifying the Carboxylic Acid Head Group: The acidic moiety is typically essential for the activity of many fatty acid-like enzyme inhibitors. youtube.com It could be replaced with other acidic groups (e.g., tetrazole) or converted to esters or amides to create prodrugs or to alter the molecule's physicochemical properties.

The evaluation of these new analogs would involve systematic testing of their ability to inhibit PLA2 and other related enzymes to determine if the structural changes resulted in enhanced potency or improved selectivity for a specific enzyme isoform. researchgate.net

Computational Modeling for Structure-Activity Prediction in Novel Analogs

Computational chemistry provides powerful tools for predicting the biological activity of novel compounds before they are synthesized, saving significant time and resources. nih.govnih.gov These in silico methods are widely used to rationalize structure-activity relationships and guide the design of new, more effective enzyme inhibitors. nih.govresearchgate.net

Table 2: Computational Approaches for Analog Design and SAR Prediction

| Computational Method | Description and Application | Reference |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of known inhibitors, a predictive model can be built to estimate the activity of newly designed, unsynthesized analogs. | mdpi.com, nih.gov |

| Molecular Docking | This structure-based method simulates the binding of a ligand (the inhibitor analog) into the three-dimensional structure of the target protein (e.g., PLA2). It predicts the preferred binding orientation and affinity, providing insights into key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-enzyme complex. | researchgate.net, nih.gov |

| Molecular Dynamics (MD) Simulations | MD simulations model the movement of atoms in the protein and ligand over time. This provides a dynamic view of the binding process and the stability of the inhibitor-enzyme complex, accounting for the flexibility of both the ligand and the protein, which is not fully captured in static docking studies. | researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | This hybrid approach is used for studying chemical reactions in enzymes. The reactive part of the system (e.g., the inhibitor covalently binding to an amino acid residue) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This is particularly useful for inhibitors that form covalent bonds with their target. | nih.gov |

For novel analogs of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, these computational models could be employed to predict their inhibitory potency against PLA2. Researchers could build a QSAR model based on DEDA and its hypothetical analogs to prioritize the synthesis of candidates with the highest predicted activity. researchgate.net Furthermore, docking and MD simulations could reveal how subtle structural changes in the analogs affect their binding mode and affinity for the PLA2 active site, thereby guiding the rational design of more potent and selective inhibitors. nih.gov

Advanced Analytical Methodologies and Characterization Techniques in Research

Spectroscopic and Chromatographic Methods for Research Sample Analysis

Spectroscopic and chromatographic techniques are indispensable for the qualitative and quantitative analysis of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, from confirming its synthesis to detecting it in biological matrices.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of fatty acids like 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, particularly within complex biological samples. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been utilized in non-targeted serum metabolomics to identify various small molecules, including 7,7-dimethyl-5Z, 8Z-eicosadienoic acid. researchgate.net This approach offers high sensitivity and selectivity, allowing for the separation of the analyte from a complex mixture followed by its unambiguous identification and quantification based on its mass-to-charge ratio (m/z) and fragmentation patterns.

In research, LC-MS/MS is critical for validating results and addressing potential matrix interference that can occur in biological samples. The use of tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion corresponding to the compound of interest, fragmenting it, and then detecting characteristic product ions, creating a unique signature for the molecule.

Table 1: Representative LC-MS/MS Parameters for Fatty Acid Analysis This table presents typical, not compound-specific, parameters used in fatty acid research.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol | Elution of fatty acids from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal separation and ionization efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Negative Ion Electrospray (ESI-) | Forms [M-H]⁻ ions, ideal for carboxylic acids. |

| Analysis Mode | Selected Reaction Monitoring (SRM) | High-specificity quantification by tracking specific precursor-to-product ion transitions. |

| Collision Gas | Argon | Used to induce fragmentation of the precursor ion in the collision cell for MS/MS. |

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity of synthesized 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid. Due to the low volatility of free fatty acids, a derivatization step is typically required prior to analysis. The most common method is esterification, such as conversion to a fatty acid methyl ester (FAME), which significantly increases the compound's volatility.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the column's stationary phase. This method can effectively separate isomers and identify potential impurities from the synthesis process, with the mass spectrometer providing definitive identification of the eluted peaks. The purity is determined by comparing the peak area of the target compound to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid. Both ¹H and ¹³C NMR are employed to confirm the carbon skeleton, the placement of the gem-dimethyl group at the C-7 position, and the location of the double bonds.

Crucially, NMR is used to confirm the geometry of the double bonds. The coupling constants (J-values) between the vinyl protons in ¹H NMR can help distinguish between Z (cis) and E (trans) isomers. For more complex assignments and to confirm through-space proximities, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are utilized to verify the stereochemical assignments of the Z-configured double bonds at the C-5 and C-8 positions.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid This table is representative and illustrates expected regions for proton signals.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Singlet (broad) |

| Vinyl H (C5, C6, C8, C9) | 5.2 - 5.6 | Multiplet |

| Allylic H (C4, C10) | 2.0 - 2.3 | Multiplet |

| -CH₂- (adjacent to COOH) | 2.3 - 2.5 | Triplet |

| Gem-dimethyl H (C7-CH₃) | ~1.1 | Singlet |

| Terminal -CH₃ | ~0.9 | Triplet |

Cellular and Biochemical Assay Development and Application

Biochemical and cellular assays are vital for determining the biological activity of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, particularly its role as an enzyme inhibitor and its effects on cellular processes like oxidative stress.

Research has identified 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, also known as DEDA, as an inhibitor of phospholipase A₂ (PLA₂) and lipoxygenase. It is considered a non-metabolizable analog of arachidonic acid or eicosadienoic acid. medchemexpress.commedchemexpress.commedchemexpress.com Enzyme activity assays are employed to quantify this inhibition. For PLA₂, these assays often use a substrate that releases a detectable signal (e.g., fluorescent or chromogenic) upon hydrolysis. The ability of DEDA to reduce this signal is measured to determine its inhibitory potency.

Studies have reported specific half-maximal inhibitory concentrations (IC₅₀), which represent the concentration of DEDA required to reduce the enzyme's activity by 50%.

Table 3: Reported IC₅₀ Values for 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid (DEDA) against Phospholipase A₂ (PLA₂) Enzymes

| Enzyme Source | IC₅₀ Value (µM) | Citation |

|---|---|---|

| P388D1 cell PLA₂ | 16 | medchemexpress.commedchemexpress.commedchemexpress.com |

| Snake Venom PLA₂ | 14 | medchemexpress.commedchemexpress.commedchemexpress.com |

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has been shown to reduce the formation of reactive oxygen species (ROS). medchemexpress.com The compound's antioxidant properties have been noted for their ability to reduce ROS production in cells like human neutrophils. To quantify these effects, researchers use a variety of techniques.

Fluorescence-based methods are common, employing probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. A reduction in fluorescence in the presence of the compound indicates antioxidant activity. Other methods include chemiluminescence assays, which measure light produced from a chemical reaction involving ROS, and Electron Paramagnetic Resonance (EPR) spectroscopy, a highly specific technique for detecting and identifying free radical species.

Cell-Based Assays for Signaling Pathway Activation

The scientific investigation of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid (DEDA) has utilized a variety of cell-based assays to elucidate its influence on intracellular signaling pathways, particularly those involved in inflammation. As an inhibitor of phospholipase A2 (PLA2) and lipoxygenase, DEDA's effects are often assessed in cellular models of inflammation, where the activation of pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) are central. nih.govoup.comsigmaaldrich.com

Research indicates that DEDA can modulate inflammatory pathways by influencing the MAPK/NF-κB signaling cascade. The inhibition of PLA2 is a key mechanism through which DEDA is thought to exert its effects. sigmaaldrich.com Studies on other PLA2 inhibitors have demonstrated that they can attenuate the activation of NF-κB. nih.govoup.com For instance, the inhibition of secretory PLA2 (sPLA2) has been shown to reduce the phosphorylation of the NF-κB p65 subunit and attenuate NF-κB activity. nih.goviiarjournals.org This is significant because NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. frontiersin.org

Common cell-based assays to investigate these effects include:

NF-κB Reporter Assays: In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), NF-κB translocates to the nucleus and drives the expression of the reporter gene. frontiersin.org The inhibitory effect of DEDA would be quantified by a reduction in the reporter signal.

Western Blot Analysis: This technique is used to detect and quantify specific proteins within a cell lysate. To assess the impact of DEDA on the MAPK and NF-κB pathways, researchers would treat cells with DEDA and an inflammatory stimulus. They would then perform Western blots using antibodies specific for the phosphorylated (i.e., activated) forms of key signaling proteins. nih.govnih.govmdpi.com

| Target Protein | Pathway | Function |

| Phospho-p65 | NF-κB | Active subunit of NF-κB that translocates to the nucleus. |

| Phospho-IκBα | NF-κB | Degradation of IκBα frees NF-κB to move to the nucleus. |

| Phospho-ERK1/2 | MAPK | Key kinases in the MAPK cascade, involved in cell proliferation and inflammation. |

| Phospho-p38 | MAPK | A kinase involved in cellular stress and inflammatory responses. |

| Phospho-JNK | MAPK | A kinase activated by stress and inflammatory signals. |

Immunofluorescence Microscopy: This imaging technique allows for the visualization of the subcellular localization of proteins. To confirm NF-κB inhibition, cells would be stained with an antibody against the p65 subunit of NF-κB. In untreated, stimulated cells, p65 would be observed in the nucleus. In cells treated with DEDA, a reduction in nuclear p65 would be expected, indicating that its translocation has been inhibited. frontiersin.org

Reactive Oxygen Species (ROS) Production Assays: DEDA has been noted to reduce the production of ROS in human neutrophils. medchemexpress.com Assays to measure ROS often use fluorescent probes, such as dichlorofluorescein diacetate (DCFDA), which become fluorescent upon oxidation. The reduction in fluorescence intensity in DEDA-treated cells compared to controls would indicate its antioxidant effect.

Future Research Directions and Translational Hypotheses

Exploring Novel Molecular Targets Beyond Known Phospholipases

While the primary characterized activity of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid (DEDA) is the inhibition of phospholipase A2 (PLA2) and lipoxygenase, its unique structure suggests the potential for interaction with a broader range of molecular targets. nih.govnih.gov Future research should prioritize the identification and validation of these novel targets to unlock the full therapeutic potential of DEDA.

Hypothesized Novel Molecular Targets for DEDA:

| Target Class | Specific Examples | Rationale for Investigation |

| G-Protein Coupled Receptors (GPCRs) | Free Fatty Acid Receptors (e.g., GPR40, GPR120), Lysophosphatidic Acid Receptors (LPARs) | The structural similarity of DEDA to endogenous lipid ligands suggests it may act as an agonist or antagonist at GPCRs that are involved in metabolic regulation and inflammation. nih.gov The interaction of lipids like phosphatidylinositol-4,5-bisphosphate with GPCRs highlights the potential for fatty acids to modulate receptor activity. nih.gov |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs) | As a fatty acid, DEDA may directly bind to and modulate the activity of nuclear receptors that play critical roles in lipid metabolism, inflammation, and cellular differentiation. In silico docking studies have suggested interactions between similar lipid molecules and LXRs. mdpi.com |

| Ion Channels | Transient Receptor Potential (TRP) channels, Potassium channels | Certain fatty acids and their metabolites are known to modulate the activity of various ion channels, influencing processes like nociception and vascular tone. The impact of DEDA on these channels remains an unexplored area. |

| Enzymes in Sphingolipid Metabolism | Sphingomyelinases, Ceramide Kinase | Given that DEDA influences membrane dynamics, it could indirectly or directly affect the enzymes involved in the synthesis and degradation of sphingolipids, which are critical signaling molecules. |

| Non-canonical Inflammasome Components | Caspase-11 | The activation of the non-canonical inflammasome is linked to lipid metabolism and can be triggered by lipopolysaccharide (LPS). ahajournals.org As DEDA modulates inflammatory responses, investigating its potential to interfere with caspase-11 activation presents a novel anti-inflammatory mechanism. ahajournals.orgplos.org |

Investigation of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid's Role in Emerging Metabolic Pathways

The influence of DEDA on cellular signaling and lipid metabolism suggests its potential involvement in a variety of emerging and interconnected metabolic pathways that are central to health and disease.

Ferroptosis: This iron-dependent form of programmed cell death is characterized by the accumulation of lipid peroxides. As DEDA is known to reduce the formation of reactive oxygen species (ROS), it is hypothesized that it could protect against ferroptosis by mitigating lipid peroxidation. ucr.edu This is particularly relevant in neurodegenerative diseases and cancer, where ferroptosis is a key pathological mechanism.

Cellular Senescence: A state of irreversible cell cycle arrest, cellular senescence is a driver of aging and age-related diseases. nih.gov Senescent cells exhibit altered metabolic profiles, including changes in lipid metabolism. DEDA's influence on inflammatory signaling and mitochondrial function suggests it could potentially modulate the senescent phenotype or the associated secretory profile (SASP).

Branched-Chain Fatty Acid (BCFA) Metabolism: While DEDA is a synthetic compound, its structure as a branched-chain fatty acid warrants investigation into its metabolic fate and its influence on the pathways governing endogenous BCFAs. These endogenous lipids are increasingly recognized for their roles in gut health and metabolic regulation. nih.gov Understanding how DEDA is processed by the cell could reveal novel metabolic products with their own biological activities.

Development of Advanced Experimental Models to Elucidate Complex Biological Interactions

To move beyond traditional 2D cell culture, the study of DEDA will require the adoption of more physiologically relevant experimental models that can recapitulate the complexity of human tissues and diseases.

Organoid and Spheroid Cultures: Three-dimensional organoid models, derived from stem cells, offer a powerful platform to study the effects of DEDA in a tissue-specific context. nih.govmdpi.com For instance, liver organoids could be used to model fatty liver disease and assess the therapeutic potential of DEDA in a system that mimics human liver physiology, including lipid accumulation and metabolic dysregulation. nih.govresearchgate.net Similarly, intestinal organoids could be employed to investigate the impact of DEDA on gut inflammation and barrier function. portlandpress.com

Organ-on-a-Chip and Microphysiological Systems (MPS): These microfluidic devices allow for the co-culture of different cell types in a dynamic environment that simulates blood flow and tissue-tissue interfaces. A "fat-on-a-chip" model, for example, could be used to study the effects of DEDA on adipocyte hypertrophy, insulin (B600854) resistance, and the secretion of adipokines. Integrating these models into multi-organ platforms could provide insights into the systemic effects of DEDA.

Hypothesis Generation for 7,7-Dimethyl-(5Z,8Z)-eicosadienoic Acid as a Lead Compound for Preclinical Drug Discovery Research

Based on its known and hypothesized biological activities, DEDA presents itself as a potential lead compound for the development of novel therapeutics for a range of conditions.

Hypothesized Therapeutic Applications for DEDA Derivatives:

| Therapeutic Area | Rationale | Potential for Optimization |

| Inflammatory Disorders | Inhibition of PLA2 and lipoxygenase, potential modulation of the non-canonical inflammasome, and reduction of ROS position DEDA as a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. | Medicinal chemistry efforts could focus on enhancing potency and selectivity for specific PLA2 isoforms or related inflammatory targets, while improving pharmacokinetic properties. |

| Metabolic Syndrome | By potentially improving insulin sensitivity, reducing lipid accumulation in non-adipose tissues, and mitigating chronic low-grade inflammation, DEDA could be a starting point for developing drugs to treat obesity, type 2 diabetes, and non-alcoholic fatty liver disease. | Structural modifications could be explored to optimize interactions with nuclear receptors like PPARs, which are established targets for metabolic diseases. |

| Neurodegenerative Diseases | The neuroprotective potential of DEDA, suggested by its ability to reduce ROS, could be harnessed for conditions like Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are key pathological drivers. | Modifications to enhance blood-brain barrier penetration would be a critical step in developing DEDA-based compounds for central nervous system disorders. |

| Certain Cancers | The role of lipid metabolism and inflammation in cancer progression suggests that DEDA could have anti-neoplastic effects, potentially by inducing ferroptosis in cancer cells or modulating the tumor microenvironment. | Further research is needed to identify specific cancer types that are sensitive to DEDA and to explore combination therapies. |

Synergistic Research with Other Bioactive Compounds and Pathways

The therapeutic efficacy of DEDA may be significantly enhanced when used in combination with other bioactive compounds, leading to synergistic effects and the potential for lower effective doses.

Hypothesized Synergistic Combinations:

| Combination Partner | Rationale for Synergy | Potential Therapeutic Target |

| Antioxidants (e.g., Vitamin E, Flavonoids) | A combination of DEDA's enzymatic inhibition with the radical-scavenging properties of antioxidants could provide a more comprehensive defense against oxidative stress and lipid peroxidation. | Inflammatory conditions, neurodegenerative diseases. |

| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Targeting the PLA2 pathway with DEDA and the cyclooxygenase (COX) pathway with NSAIDs could lead to a more potent and broader anti-inflammatory effect. | Acute and chronic inflammatory pain. |

| Metformin (B114582) | Combining the potential insulin-sensitizing effects of DEDA with the established mechanisms of metformin could offer a multi-pronged approach to managing type 2 diabetes and metabolic syndrome. | Type 2 Diabetes, Non-alcoholic fatty liver disease. |

| Chemotherapeutic Agents | DEDA's potential to induce ferroptosis could sensitize cancer cells to traditional chemotherapeutic drugs, potentially overcoming drug resistance. | Various cancers. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the structural identification and quantification of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid in biological samples?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC or GC-MS with derivatization (e.g., methyl esterification) to separate and quantify the compound. Reference standards with verified purity (e.g., Cayman Chemical) are critical for calibration .

- Spectroscopy : Confirm double-bond geometry via nuclear magnetic resonance (NMR), focusing on - and -NMR to distinguish Z/E isomerism. Compare spectral data with structurally similar eicosanoids .

- Validation : Cross-validate results using multiple techniques (e.g., LC-MS/MS and NMR) to address matrix interference in complex biological samples .

Q. How can researchers ensure stereochemical purity during the synthesis of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid?

- Methodological Answer :

- Stereoselective Synthesis : Employ organometallic catalysts (e.g., palladium-mediated cross-coupling) to preserve Z-configuration at the 5,8 positions. Use chiral auxiliaries or asymmetric hydrogenation for dimethyl group stereocontrol .

- Purification : Utilize silver-ion chromatography to separate geometric isomers. Confirm purity via melting point analysis and chiral HPLC .

- Documentation : Report synthetic yields, stereochemical assignments (via NOESY NMR), and batch-to-batch variability in supplementary data .

Advanced Research Questions

Q. How should experiments be designed to investigate the ecological role of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid in diatom-mediated biofilms?

- Methodological Answer :

- Sampling Strategy : Collect biofilm samples across tidal gradients to assess spatial-temporal variation. Normalize data to diatom biomass (e.g., via chlorophyll-a measurements) .

- Ecological Context : Link fatty acid profiles to microbial community data (16S rRNA sequencing) to identify symbiotic interactions. Use multivariate statistics (e.g., PCA) to isolate environmental drivers .

- Experimental Controls : Include abiotic controls (e.g., sterile substrates) to differentiate biotic vs. abiotic synthesis pathways .

Q. What strategies resolve contradictions between in vitro and in vivo data on the anti-inflammatory effects of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid?

- Methodological Answer :

- Dose-Response Calibration : Compare physiologically relevant concentrations in cell cultures (e.g., macrophage assays) vs. tissue levels in animal models. Adjust for bioavailability differences using pharmacokinetic modeling .

- Mechanistic Studies : Use knockout models (e.g., COX-2 mice) to isolate pathways. Pair with lipidomics to track metabolite flux (e.g., epoxy/hydroxy derivatives) .

- Meta-Analysis : Apply systematic review tools (PRISMA guidelines) to assess publication bias and heterogeneity in existing literature .

Q. How can lipidomic theoretical frameworks guide studies on the metabolic pathways of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid?

- Methodological Answer :

- Pathway Mapping : Use databases (LIPID MAPS, KEGG) to hypothesize enzymatic interactions (e.g., Δ5-desaturase activity). Validate via isotope tracing (-labeled precursors) .

- Computational Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict membrane incorporation efficiency or receptor binding .

- Hypothesis Testing : Design knockout/knockdown experiments (CRISPR/Cas9) targeting candidate enzymes (e.g., CYP450 isoforms) to confirm pathway involvement .

Q. What experimental designs minimize confounding factors when studying dietary impacts on tissue levels of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid?

- Methodological Answer :

- Controlled Diets : Use isocaloric, isonitrogenous diets with varying lipid sources (e.g., fish oil vs. plant oil) in animal models. Monitor adipose tissue composition via GC-FID .

- Longitudinal Sampling : Collect serial biopsies to track incorporation rates. Adjust for individual metabolic variability using mixed-effects models .

- Tracer Studies : Administer deuterated 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid to quantify turnover rates and compartmental distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|